3-(4-Iodophenyl)-2H-chromen-2-one

CAS No.: 25229-74-7

Cat. No.: VC2320250

Molecular Formula: C15H9IO2

Molecular Weight: 348.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25229-74-7 |

|---|---|

| Molecular Formula | C15H9IO2 |

| Molecular Weight | 348.13 g/mol |

| IUPAC Name | 3-(4-iodophenyl)chromen-2-one |

| Standard InChI | InChI=1S/C15H9IO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H |

| Standard InChI Key | SECODLMNIMINDN-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)I |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)I |

Introduction

Chemical Properties and Structure

Structural Characterization

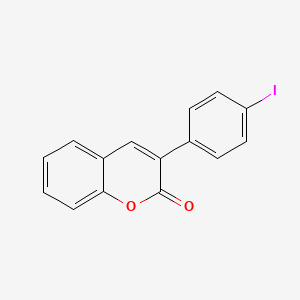

3-(4-Iodophenyl)-2H-chromen-2-one features a coumarin backbone with a 4-iodophenyl substituent at the 3-position. The molecular formula is C15H9IO2 with a precise molecular weight of 348.13 g/mol. The structure consists of three main components: the 2H-chromen-2-one core (coumarin), the phenyl ring, and the iodine atom at the para position of the phenyl ring.

Chemical Identifiers

The compound can be identified through various chemical notations as presented in Table 1:

Table 1: Chemical Identifiers of 3-(4-Iodophenyl)-2H-chromen-2-one

| Identifier Type | Value |

|---|---|

| CAS Number | 25229-74-7 |

| IUPAC Name | 3-(4-iodophenyl)chromen-2-one |

| Molecular Formula | C15H9IO2 |

| Molecular Weight | 348.13 g/mol |

| Standard InChI | InChI=1S/C15H9IO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H |

| Standard InChIKey | SECODLMNIMINDN-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)I |

| PubChem Compound ID | 631538 |

Physical Properties

The physical properties of 3-(4-Iodophenyl)-2H-chromen-2-one can be inferred based on structurally similar coumarin derivatives. The compound likely exists as a crystalline solid at room temperature with characteristic solubility patterns typical of halogenated coumarins. The iodine substituent enhances the lipophilicity of the molecule, potentially affecting its solubility profile in various solvents.

Spectroscopic Analysis

Spectral Characteristics

Spectroscopic data provides critical information for structural confirmation and purity assessment of 3-(4-Iodophenyl)-2H-chromen-2-one. Available data indicates that the compound has been characterized using multiple spectroscopic techniques including mass spectrometry and infrared spectroscopy.

Mass Spectrometry

Mass spectrometric analysis of 3-(4-Iodophenyl)-2H-chromen-2-one reveals a molecular ion peak at m/z 348, which corresponds precisely to its molecular weight. This characteristic peak serves as a primary identifier in GC-MS analysis.

Nuclear Magnetic Resonance

NMR spectroscopy provides detailed structural information about 3-(4-Iodophenyl)-2H-chromen-2-one. Based on its structure and data from related compounds, characteristic NMR signals would be expected as outlined in Table 2:

Table 2: Predicted Key NMR Signals for 3-(4-Iodophenyl)-2H-chromen-2-one

| Type | Expected Signals | Approximate Chemical Shift Range |

|---|---|---|

| ¹H NMR | Aromatic protons (coumarin core) | 7.2-8.5 ppm |

| ¹H NMR | Aromatic protons (4-iodophenyl) | 7.0-7.8 ppm |

| ¹³C NMR | Lactone carbonyl carbon | 160-170 ppm |

| ¹³C NMR | Aromatic carbons | 115-155 ppm |

| ¹³C NMR | Carbon bonded to iodine | 90-100 ppm |

Synthesis Methods

Related Synthesis Procedures

The one-pot two-step strategy described in search result for the synthesis of 3-iodo-4-aryloxy coumarin could potentially be modified for the synthesis of the target compound. This procedure involves:

-

Initial reaction with aryl iodides under controlled conditions

-

Use of m-CPBA and pivalic acid in toluene

-

Subsequent addition of appropriate coumarin precursors

Similarly, the synthesis of coumarin-linked compounds described in search result involves specific steps for preparing functionalized coumarin cores that could be relevant to synthesizing 3-(4-Iodophenyl)-2H-chromen-2-one .

Biological Activities and Applications

Structure-Activity Relationships

The potential biological activity of 3-(4-Iodophenyl)-2H-chromen-2-one can be understood through structure-activity relationship analysis based on related compounds. Several structural features likely contribute to its biological profile:

-

The coumarin core, which serves as a fundamental pharmacophore in many bioactive compounds

-

The 3-position substitution, which affects binding orientation to biological targets

-

The 4-iodophenyl group, which influences lipophilicity and receptor interactions

-

The iodine atom, which introduces specific electronic effects and offers potential for radiolabeling applications

Research on chromone derivatives with antitumor activity suggests that electronic properties, including energy gap and electrophilicity index values, correlate with biological activity . Similar structure-activity relationships might apply to 3-(4-Iodophenyl)-2H-chromen-2-one.

Research Applications

The presence of the iodine atom in 3-(4-Iodophenyl)-2H-chromen-2-one makes it particularly valuable for specific research applications:

-

Radiolabeling: The iodine atom can potentially be replaced with radioactive iodine isotopes for imaging applications

-

Chemical Modifications: The compound can serve as a precursor for further synthetic transformations, utilizing the reactivity of the iodine substituent

-

Medicinal Chemistry: The compound represents a potential starting point for developing bioactive molecules with therapeutic applications

These applications position 3-(4-Iodophenyl)-2H-chromen-2-one as a valuable research tool in pharmaceutical development and chemical biology.

Comparative Analysis

Comparison with Related Compounds

To better understand the properties and potential applications of 3-(4-Iodophenyl)-2H-chromen-2-one, it is valuable to compare it with structurally related compounds. Table 3 presents a comparison of key features:

Table 3: Comparison of 3-(4-Iodophenyl)-2H-chromen-2-one with Related Compounds

Advantages and Limitations

3-(4-Iodophenyl)-2H-chromen-2-one offers several potential advantages and limitations:

Advantages:

-

The iodine atom provides opportunities for radiolabeling applications

-

The coumarin scaffold offers established biological activities

-

The compound can serve as a valuable synthetic intermediate

Limitations:

-

Limited solubility in aqueous media may restrict some biological applications

-

Potential instability under certain reaction conditions

-

Limited direct research data currently available specifically for this compound

Future Research Directions

Synthesis Optimization

Future research on 3-(4-Iodophenyl)-2H-chromen-2-one could focus on developing and optimizing synthetic methods to improve yield, purity, and scalability. This might include:

-

Exploring green chemistry approaches for more environmentally friendly synthesis

-

Investigating catalyst systems for more efficient coupling reactions

-

Developing one-pot methodologies to streamline the synthetic process

Biological Evaluation

Comprehensive biological evaluation of 3-(4-Iodophenyl)-2H-chromen-2-one represents an important research direction:

-

Screening for antibacterial, antifungal, and antiviral activities

-

Evaluating antioxidant and anti-inflammatory properties

-

Investigating anticancer potential through in vitro and in vivo studies

-

Exploring structure-activity relationships through the synthesis and testing of analogs

Applications Development

The unique properties of 3-(4-Iodophenyl)-2H-chromen-2-one suggest several potential application areas for future exploration:

-

Development as a radiotracer precursor for imaging applications

-

Utilization as a building block for medicinal chemistry

-

Exploration as a probe for studying biological systems

-

Investigation as a catalyst or ligand in organic synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume